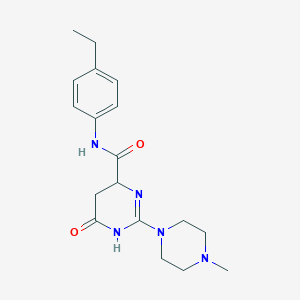![molecular formula C18H14ClFN2OS B5565366 2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BIBX1382.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by El-Azab et al. (2017) synthesized a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, which showed promising in vitro antitumor activity. The compounds exhibited significant growth inhibitory concentrations (GI50) against tumor cell lines, especially in lung, CNS, and breast cancer cells (El-Azab et al., 2017).
Antifungal Activity
Xu et al. (2007) explored the antifungal properties of 6-fluoro-4-quinazolinol derivatives. Their research indicated significant inhibitory effects on the growth of various fungi, with notable efficacy against Fusarium oxysporum (Xu et al., 2007).
Antiinflammatory Activity
Ozaki et al. (1985) synthesized new 4(1H)-quinazolinones and evaluated their antiinflammatory activity using the carrageenin-induced paw edema test. The study highlighted the efficacy of certain quinazolinone derivatives in reducing inflammation (Ozaki et al., 1985).
Antimicrobial Activities
A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized by Yan et al. (2016). These compounds displayed good antimicrobial activities, particularly against bacterial strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Yan et al., 2016).
Synthesis Methodologies
Cheng et al. (2013) highlighted a method for synthesizing various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, demonstrating a new application of phenyliodine diacetate as an efficient dehydrogenative oxidant (Cheng et al., 2013).
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-3-6-15(20)13(14)10-24-18-21-16-7-2-1-4-12(16)17(23)22(18)11-8-9-11/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIUHHAZYQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopropylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)
![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)